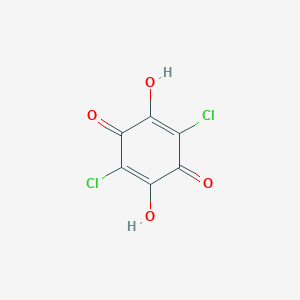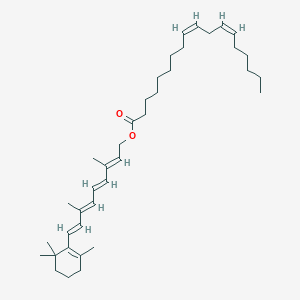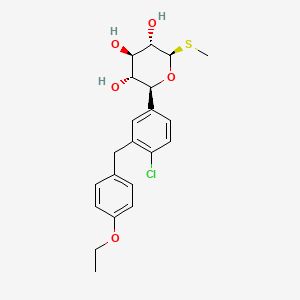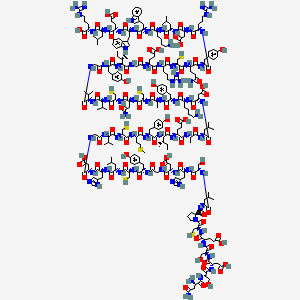
Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane is a silane derivative characterized by a silicon atom bonded to two methoxy groups, one methyl group, and a bulky 2-methyl-2-phenylpropyl substituent. This structure confers unique steric and electronic properties, making it valuable in applications requiring tailored surface interactions, adhesion enhancement, or controlled reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane typically involves the reaction of 2-methyl-2-phenylpropanol with chloromethylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloromethylsilane, forming the desired silane compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis due to its Si-O bonds, which are susceptible to cleavage. Hydrolysis typically requires acidic or basic conditions and water, yielding silanols and alcohols.
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic/Basic + H₂O | Silanol derivatives, methanol |
Hydrolysis is pivotal in applications such as surface treatment and polymerization. The reaction’s rate depends on pH and temperature .
Substitution Reactions
Methoxy groups on the silicon atom can be replaced by nucleophiles (e.g., alcohols, amines) under specific conditions.
| Nucleophile | Catalyst | Products |
|---|---|---|
| ROH | Acidic/Basic | R-O-Si derivatives |
| NH₃ | Base | Amine-substituted silanes |
Substitution leverages the electrophilic nature of silicon, enabling functionalization for materials science applications .
Cross-Coupling Reactions (Hiyama Coupling)
The compound participates in cross-coupling via transition-metal catalysis (e.g., Pd, Ni), often activated by fluoride sources.
| Catalyst | Fluoride Source | Stereochemical Outcome |
|---|---|---|
| Pd(OAc)₂ | CsF/TBAF | Retention of configuration |
| NiBr₂bpy | TASF | Inversion via SE₂(open) |
Key factors influencing stereochemistry include solvent polarity and fluoride bridging. For example, polar solvents like DMF favor inversion .
Transmetalation and Mechanistic Studies
Transmetalation in cross-coupling involves fluoride activation and transition states.
| Mechanism | Key Observations |
|---|---|
| SE₂(cyclic) | Fluoride bridge → retention |
| SE₂(open) | Backside attack → inversion |
Higher temperatures or polar solvents disrupt fluoride bridges, accelerating transmetalation via open transition states .
Comparison of Reaction Types
| Reaction | Mechanism | Conditions | Applications |
|---|---|---|---|
| Hydrolysis | Acidic/Basic + H₂O | Mild temperatures | Surface treatment |
| Substitution | Nucleophilic attack | Base/acid catalysts | Functional materials |
| Cross-Coupling | Metal-catalyzed | Fluoride sources | Organic synthesis |
Scientific Research Applications
Industrial Applications
-
Surface Modification :
- Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane is widely used for modifying surfaces to enhance adhesion properties. This is particularly useful in coatings, adhesives, and sealants where strong bonding is required.
-
Coating and Sealant Production :
- The compound's ability to form stable silicon-oxygen bonds makes it ideal for use in the production of durable coatings and sealants that require resistance to environmental factors.
-
Synthesis of Organosilicon Compounds :
- It serves as a precursor in the synthesis of other organosilicon compounds, contributing to the development of new materials with tailored properties.
Biological Applications
-
Biocompatibility Studies :
- Research indicates that this compound can be utilized in biological assays for surface modification of biomaterials, enhancing their compatibility with biological tissues.
-
Drug Delivery Systems :
- Its unique chemical structure allows for potential applications in drug delivery systems where controlled release and biocompatibility are essential.
-
Antimicrobial Activity :
- Preliminary studies suggest that this silane compound may exhibit antimicrobial properties, making it a candidate for use in medical devices and coatings that require sterilization.
Case Study 1: Surface Modification for Enhanced Adhesion
A study demonstrated that treating glass surfaces with this compound improved adhesion strength significantly compared to untreated surfaces. The modified surfaces showed increased hydrophobicity and reduced surface energy, which are critical factors in adhesive applications.
Case Study 2: Drug Delivery Systems
In a recent investigation, researchers incorporated this compound into polymer matrices for drug delivery applications. The results indicated improved drug loading efficiency and controlled release profiles, highlighting its potential in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of various organosilicon structures. These interactions are crucial for the compound’s applications in materials science and organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
Structural and Functional Group Analysis
Key structural differences among analogous silanes lie in their substituents, which dictate reactivity, solubility, and application scope. Below is a comparative analysis:
Key Observations:
- Reactivity : Chloropropyl () and epoxy-containing silanes () enable covalent bonding with nucleophiles or crosslinking, whereas the target compound’s inert phenyl group may prioritize physical adhesion via hydrophobic interactions.
- Solubility : Aromatic substituents reduce polarity, likely limiting solubility in polar solvents compared to glycidyloxy or amine-functionalized silanes .
Polymerization Catalysis
Cyclohexyl methyl dimethoxy silane () acts as a co-catalyst in Ziegler-Natta systems, where its aliphatic structure optimizes stereoregularity in polypropylene. The target compound’s phenyl group could disrupt catalyst active sites due to bulkiness, though its aromaticity might stabilize charge transfer in specialized copolymers .
Surface Modification
3-glycidyloxypropyl (dimethoxy) methyl silane () enhances TiO2-polymer compatibility via epoxy-amine reactions, improving membrane antifouling. The target compound’s phenylpropyl group may instead repel water or organic contaminants, making it suitable for hydrophobic coatings .
Adhesive Formulations
(3-Chloropropyl)dimethoxy(methyl)silane () forms strong covalent bonds with glass or metals, ideal for high-strength adhesives. The target compound’s non-reactive phenyl group might serve as a plasticizer or compatibility enhancer in composite materials .
Thermal and Mechanical Properties
- Thermal Stability : Aromatic groups (target compound) typically increase decomposition temperatures compared to aliphatic (e.g., cyclohexyl in ) or chloroalkyl () analogs.
- Mechanical Reinforcement : Silanes with reactive groups (e.g., amine in ) improve epoxy resin toughness via covalent bonding. The target compound’s inertness may limit mechanical enhancement unless paired with complementary functional groups .
Research Findings and Industrial Relevance
- Nanocomposites: Surface-grafted silanes with epoxy or amine groups () outperform inert silanes in dispersing nanoparticles but require precise stoichiometry. The target compound’s hydrophobicity could mitigate moisture uptake in composites .
- Regulatory Considerations : Silanes with bulky substituents, like the target compound, may face significant new use regulations (SNURs) under EPA guidelines, similar to structurally related compounds () .
- Market Trends : Chloropropyl and epoxy silanes dominate in adhesives and pharmaceuticals, while niche applications for aromatic silanes (e.g., UV-resistant coatings) remain underexplored .
Biological Activity
Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane, a silane compound, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on available research and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a silane backbone with two methoxy groups and a branched alkyl chain, which may contribute to its unique reactivity and biological interactions.
Synthesis Methods
Various methods have been reported for synthesizing this compound. One notable approach involves the hydrosilylation reaction using a platinum catalyst, which allows for the formation of silane compounds with specific functional groups. This method has been shown to yield high purity products without the need for extensive purification processes .
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Antimicrobial Properties : Preliminary studies indicate that silanes can exhibit antimicrobial effects, potentially useful in medical coatings and materials .
- Cell Proliferation Inhibition : Some studies suggest that silanes may influence cell proliferation, particularly in cancer cell lines. The compound's structural characteristics might play a role in modulating cellular pathways involved in growth and apoptosis .
- Drug Delivery Systems : Silane compounds are being explored as carriers for drug delivery due to their ability to form stable complexes with various therapeutic agents, enhancing bioavailability and targeting capabilities .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various silanes, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Organism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound was tested against several lines including breast (MCF-7) and lung (A549) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
These findings indicate that the compound may inhibit cell viability at relatively low concentrations.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Membrane Interaction : Its silane structure allows it to interact with lipid membranes, potentially altering membrane fluidity and function.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane, and what are the critical reaction parameters?
The synthesis typically involves hydrosilylation or condensation reactions. For example, reacting chlorosilane precursors with 2-methyl-2-phenylpropanol under controlled anhydrous conditions, using catalysts like triethylamine to neutralize HCl byproducts. Reaction temperature (often 60–80°C) and solvent choice (e.g., toluene) are critical to minimize hydrolysis of methoxy groups . Purity is verified via GC-MS or 29Si NMR to confirm substitution patterns and detect unreacted intermediates .
Q. How can the structural integrity of this silane be characterized in solution and solid states?
- Solution-state analysis : 1H and 13C NMR identify methoxy (-OCH3), methyl (-CH3), and aryl proton environments. 29Si NMR distinguishes silicon bonding environments (e.g., -Si(OCH3)2(CH3) vs. alkyl-Si linkages) .
- Solid-state analysis : Single-crystal X-ray diffraction (via SHELX programs) resolves molecular geometry, though crystallization challenges may arise due to the bulky 2-methyl-2-phenylpropyl group . FTIR confirms Si-O-C and Si-C vibrational modes .
Q. What are the primary research applications of this silane in materials science?
It is used as a coupling agent in polymer composites (e.g., polyolefins) to enhance interfacial adhesion between organic matrices and inorganic fillers. Its methoxy groups hydrolyze to form silanol (-SiOH), enabling covalent bonding to surfaces like SiO2 or TiO2 . In catalysis, it acts as a co-catalyst in Ziegler-Natta systems to improve isotacticity in polypropylene .
Advanced Research Questions
Q. How do steric effects from the 2-methyl-2-phenylpropyl group influence reaction kinetics in surface modification protocols?
The bulky substituent slows hydrolysis rates compared to smaller silanes (e.g., methyltrimethoxysilane), requiring optimized pH (4–6) and longer reaction times. Kinetic studies using in situ Raman spectroscopy show delayed silanol formation, necessitating excess water or acid catalysts for efficient crosslinking . Contradictions in literature about optimal curing temperatures (25°C vs. 60°C) may stem from differences in substrate porosity or solvent polarity .
Q. What experimental strategies mitigate side reactions during its use in polymerization catalysis?
In propylene polymerization, competing reactions like β-hydride elimination or silane redistribution can occur. Strategies include:
- Pre-activation : Pre-treating the silane with AlEt3 to form stable Al-O-Si complexes, reducing parasitic reactions .
- Dosing control : Gradual addition of the silane to the reactor minimizes localized excess, which can deactivate Ti-based catalysts. Data from GPC and 13C NMR of polymers reveal correlations between silane concentration and tacticity errors .
Q. How do environmental factors (humidity, temperature) affect its stability in storage and application?
Accelerated aging studies (40°C/75% RH) show hydrolysis of methoxy groups to silanols, leading to self-condensation. Stability is improved by storing under nitrogen with molecular sieves. TGA-DSC data indicate decomposition onset at ~180°C, but residual moisture lowers this threshold. Discrepancies in reported shelf-life (6–12 months) may reflect variations in packaging or stabilizer additives .
Q. What computational methods are used to predict its reactivity in silane-based networks?
DFT calculations (e.g., B3LYP/6-31G*) model hydrolysis energetics and transition states. MD simulations assess diffusion barriers in polymer matrices. Discrepancies between predicted and experimental hydrolysis rates (e.g., in hydrophobic vs. hydrophilic solvents) highlight limitations in solvation models .
Q. Methodological Notes
- Data Contradiction Analysis : When comparing studies, account for variables like substrate pretreatment, solvent purity, and catalyst batch. For example, conflicting reports on wood hydrophobicity may arise from differences in silane oligomer vs. monomer use.
- Optimization Frameworks : Response surface methodology (RSM) is effective for balancing reaction time, temperature, and silane concentration in composite fabrication .
Properties
Molecular Formula |
C13H22O2Si |
|---|---|
Molecular Weight |
238.40 g/mol |
IUPAC Name |
dimethoxy-methyl-(2-methyl-2-phenylpropyl)silane |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,11-16(5,14-3)15-4)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI Key |
DQSSEJZSAKUYQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Si](C)(OC)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















